![molecular formula C10H9BrN2S B14040382 5-(5-Bromo-2-methylphenyl)thiazol-2-amine](/img/structure/B14040382.png)
5-(5-Bromo-2-methylphenyl)thiazol-2-amine
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Overview
Description
5-(5-Bromo-2-methylphenyl)thiazol-2-amine is a thiazole derivative, a class of compounds known for their diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has a bromine atom and a methyl group attached to the phenyl ring, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methylphenyl)thiazol-2-amine typically involves the reaction of 5-bromo-2-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-(5-Bromo-2-methylphenyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-methylphenyl)thiazol-2-amine is not fully understood. thiazole derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methylthiazol-2-amine
- 4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine
- 5-(5-Bromo-2-methylphenyl)thiazol-2-amine
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a bromine atom and a methyl group on the phenyl ring can lead to distinct interactions with biological targets compared to other thiazole derivatives .
Biological Activity
5-(5-Bromo-2-methylphenyl)thiazol-2-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring linked to a 5-bromo-2-methylphenyl group. The thiazole moiety is characterized by its five-membered heterocyclic structure containing both sulfur and nitrogen, which contributes to the compound's unique chemical properties. This structural configuration is significant for its biological interactions and potential therapeutic effects.
1. Antimicrobial Activity
Compounds containing thiazole rings are known for their antimicrobial properties. Research indicates that derivatives of thiazole, including this compound, exhibit significant activity against various bacterial strains. Studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .
2. Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been documented extensively. A study on thiazolidinone derivatives revealed that compounds with thiazole structures exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. This suggests that this compound may also possess similar anti-inflammatory properties .
Table 1: Summary of Biological Activities
Activity Type | Evidence | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus and E. coli growth | |
Anti-inflammatory | Selective COX-1 inhibition | |
Anticancer | Potential as a cancer therapeutic agent |
3. Anticancer Activity
Thiazole derivatives have shown promise in anticancer research. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and interference with signaling pathways related to cell survival . The specific mechanisms by which this compound exerts its anticancer effects require further investigation.
The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. For instance, its interaction with COX enzymes suggests a mechanism involving the modulation of inflammatory pathways .
Case Studies
Several case studies have explored the biological activity of thiazole derivatives:
- Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory effects of various thiazole derivatives in vivo using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin .
- Antimicrobial Screening : In another study, a series of thiazole compounds were screened for antimicrobial activity against clinical isolates, demonstrating effective inhibition against resistant strains .
Properties
Molecular Formula |
C10H9BrN2S |
---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
5-(5-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-2-3-7(11)4-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
ZVBWRHYBSBOBON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=CN=C(S2)N |
Origin of Product |
United States |
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